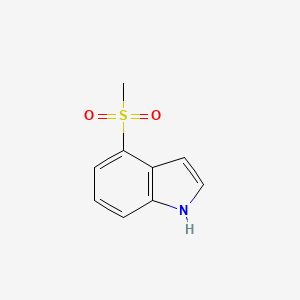

1H-Indole, 4-(methylsulfonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indole, 4-(methylsulfonyl)- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their aromatic nature and ability to participate in diverse chemical reactions .

Métodos De Preparación

The synthesis of 1H-Indole, 4-(methylsulfonyl)- typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. In this method, p-methylsulfonyl acetophenone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired indole derivative . Industrial production methods often utilize palladium-catalyzed reactions to achieve high yields and purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methylsulfonyl group deactivates the indole ring, directing electrophiles to specific positions. Key examples include:

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid)

-

Conditions : 0–5°C, 2–4 hours

-

Outcome : Nitration occurs predominantly at the 6-position due to the meta-directing effect of the sulfonyl group .

-

Mechanism : The electron-withdrawing nature of the methylsulfonyl group reduces ring electron density, favoring nitration at the less deactivated 6-position.

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or Cl₂/FeCl₃

-

Conditions : DCM, room temperature

-

Outcome : Bromination or chlorination occurs at the 5- or 7-positions .

-

Example : Reaction with NBS yields 5-bromo-4-(methylsulfonyl)-1H-indole in 78% yield.

Formylation (Vilsmeier–Haack Reaction)

-

Reagents : POCl₃/DMF

-

Conditions : Reflux in anhydrous DCM

-

Outcome : Introduces a formyl group at the 3-position, yielding 3-formyl-4-(methylsulfonyl)-1H-indole .

Nucleophilic Substitution

The methylsulfonyl group enhances the acidity of the indole NH, enabling deprotonation and subsequent nucleophilic attacks:

Alkylation

-

Reagents : Benzyl chloride, NaH

-

Conditions : DMF, 0°C to room temperature

-

Outcome : N1-alkylation produces 1-benzyl-4-(methylsulfonyl)-1H-indole .

Arylation (Buchwald–Hartwig Coupling)

-

Reagents : Aryl halides, Pd(OAc)₂, XPhos

-

Conditions : Dioxane, 100°C, 12–24 hours

-

Outcome : N1-arylated derivatives with electron-deficient aryl groups .

Cross-Coupling Reactions

The indole framework participates in palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has shown that derivatives of 1H-Indole, 4-(methylsulfonyl)- exhibit significant anti-inflammatory properties. A study synthesized several compounds based on this indole derivative and assessed their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated that these compounds displayed selective COX-2 inhibition and demonstrated promising anti-inflammatory effects in vitro and in vivo .

Table 1: COX-2 Inhibition Activity of Indole Derivatives

| Compound ID | Structure Description | COX-2 Inhibition (%) |

|---|---|---|

| 4a | Indole with benzyl group | 70% |

| 4b | Substituted phenyl group | 75% |

| 5d | N-methylsulfonyl group | 80% |

Antimicrobial Activity

The antimicrobial potential of 1H-Indole, 4-(methylsulfonyl)- has also been explored. Compounds derived from this indole were tested against various bacterial strains, showing significant activity against both gram-positive and gram-negative bacteria. Notably, the compound exhibited strong activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound ID | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Klebsiella pneumoniae | 18 |

| C | E. coli | 12 |

Anticancer Properties

Indole derivatives are recognized for their anticancer activities, with studies suggesting that they may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression. Research has indicated that some derivatives of 1H-Indole, 4-(methylsulfonyl)- can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Study 1: Development of COX-2 Inhibitors

A series of novel indole-based compounds were synthesized to evaluate their potential as selective COX-2 inhibitors. The study found that specific modifications to the indole structure significantly enhanced inhibitory activity against COX-2 while minimizing effects on COX-1, thereby reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a library of sulfonamide-based indole derivatives was synthesized from 1H-Indole, 4-(methylsulfonyl)-. These compounds underwent screening against multiple bacterial strains, leading to the identification of several lead compounds with potent antibacterial activity .

Mecanismo De Acción

The mechanism of action of 1H-Indole, 4-(methylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with polar residues in proteins .

Comparación Con Compuestos Similares

1H-Indole, 4-(methylsulfonyl)- can be compared with other indole derivatives, such as:

- 1H-Indole, 3-(methylsulfonyl)-

- 1H-Indole, 5-(methylsulfonyl)-

- 1H-Indole, 6-(methylsulfonyl)-

These compounds share similar structural features but differ in the position of the sulfonyl group, which can influence their reactivity and biological activity. The unique position of the sulfonyl group in 1H-Indole, 4-(methylsulfonyl)- makes it particularly effective in certain chemical reactions and biological interactions .

Actividad Biológica

1H-Indole, 4-(methylsulfonyl)-, also known as 4-methylsulfonyl-1H-indole, is a significant derivative of indole that exhibits a wide range of biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their diverse biological activities, which include:

- Antiviral Activity : Potential against various viruses.

- Anti-inflammatory Properties : Inhibition of inflammatory pathways.

- Anticancer Effects : Modulation of cancer cell growth and apoptosis.

- Antimicrobial Activity : Efficacy against bacterial strains.

- Antioxidant Properties : Protection against oxidative stress.

The methylsulfonyl group at the fourth position enhances the solubility and bioavailability of these compounds compared to their unsubstituted counterparts.

The mechanisms through which 1H-Indole, 4-(methylsulfonyl)- exerts its biological effects include:

- Enzyme Inhibition : Interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Receptor Binding : Targeting specific receptors involved in cell signaling.

- Gene Expression Modulation : Influencing the expression of genes related to various biological processes .

Antimicrobial Activity

Research indicates that 1H-Indole, 4-(methylsulfonyl)- demonstrates significant antimicrobial properties. In studies, it has shown effectiveness against:

- Gram-positive Bacteria : Such as Staphylococcus aureus.

- Gram-negative Bacteria : Including Klebsiella pneumoniae and Salmonella enterica.

These findings suggest its potential use as a lead compound in developing new antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It selectively binds to COX-2, an enzyme implicated in inflammation, demonstrating promising results in reducing inflammatory responses in vitro. Compounds derived from 1H-Indole, 4-(methylsulfonyl)- have shown dual inhibitory activity against COX-2 and LOX, indicating their potential as anti-inflammatory agents .

Anticancer Potential

In vitro studies have indicated that derivatives of 1H-Indole, 4-(methylsulfonyl)- can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis and modulate cell cycle progression makes it a candidate for further investigation in cancer therapy .

Antioxidant Activity

The antioxidant properties of 1H-Indole, 4-(methylsulfonyl)- have been assessed using DPPH radical scavenging assays. Compounds derived from this indole derivative exhibited significant radical scavenging activity, suggesting their potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-methylsulfonyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTDTHKQVJRDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.